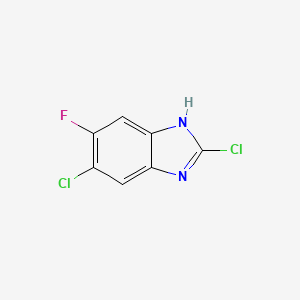

2,5-Dichloro-6-fluoro-1H-benzimidazole

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dichloro-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2FN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSRQBIJVZFVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670326 | |

| Record name | 2,5-Dichloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142356-65-8 | |

| Record name | 2,5-Dichloro-6-fluoro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichloro-6-fluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis of 2,5-dichloro-6-fluoro-1H-benzimidazole

This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2,5-dichloro-6-fluoro-1H-benzimidazole, a heterocyclic compound of interest to researchers and professionals in drug development. The synthesis is presented as a multi-step process, beginning with a commercially available starting material and proceeding through key intermediate stages. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and well-understood synthetic workflow.

Strategic Approach to Synthesis

The synthesis of 2,5-dichloro-6-fluoro-1H-benzimidazole is most effectively approached through the construction of a key intermediate, 4,5-dichloro-3-fluoro-1,2-phenylenediamine, followed by a cyclization reaction to form the benzimidazole ring. This strategy allows for the precise installation of the desired substituents on the benzene ring prior to the formation of the heterocyclic system.

The overall synthetic pathway can be visualized as follows:

Figure 1: Proposed synthetic pathway for 2,5-dichloro-6-fluoro-1H-benzimidazole.

Synthesis of the Key Intermediate: 4,5-dichloro-3-fluoro-1,2-phenylenediamine

The successful synthesis of the target benzimidazole hinges on the preparation of the correctly substituted o-phenylenediamine precursor. This is achieved in a two-step process from 3,4-dichloro-5-fluoroaniline.

Step 1: Nitration of 3,4-dichloro-5-fluoroaniline

The initial step involves the electrophilic aromatic substitution (nitration) of 3,4-dichloro-5-fluoroaniline to introduce a nitro group onto the aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents (two chloro groups, a fluoro group, and an amino group). The amino group is a strong activating group and an ortho-, para-director. However, the positions para to the amino group are already substituted. The positions ortho to the amino group are sterically hindered by the adjacent chloro and fluoro groups. The halogen substituents are deactivating but are also ortho-, para-directors. Considering these factors, the nitration is expected to occur at the less sterically hindered position ortho to the amino group.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 3,4-dichloro-5-fluoroaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of the aniline in sulfuric acid, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 3,4-dichloro-5-fluoro-2-nitroaniline, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Reduction of 3,4-dichloro-5-fluoro-2-nitroaniline

The second step is the reduction of the nitro group in 3,4-dichloro-5-fluoro-2-nitroaniline to an amino group to yield the desired 4,5-dichloro-3-fluoro-1,2-phenylenediamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

-

Reaction Setup: To a hydrogenation vessel, add the synthesized 3,4-dichloro-5-fluoro-2-nitroaniline, a suitable solvent such as ethanol or ethyl acetate, and a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: The vessel is then placed on a Parr hydrogenator or similar apparatus. The system is purged with hydrogen gas, and the reaction is allowed to proceed under a hydrogen atmosphere at a specified pressure and temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude 4,5-dichloro-3-fluoro-1,2-phenylenediamine. This intermediate can be purified further by recrystallization if necessary.

Final Step: Synthesis of 2,5-dichloro-6-fluoro-1H-benzimidazole

The final step is the cyclization of the synthesized 4,5-dichloro-3-fluoro-1,2-phenylenediamine with a one-carbon synthon to form the imidazole ring. The Phillips benzimidazole synthesis, which utilizes formic acid, is a classic and effective method for this transformation.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4,5-dichloro-3-fluoro-1,2-phenylenediamine with an excess of formic acid.

-

Cyclization Reaction: Heat the mixture to reflux for a designated period. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess formic acid can be removed under reduced pressure. The resulting residue is then neutralized with a base, such as an aqueous solution of sodium bicarbonate or ammonium hydroxide, which will precipitate the crude product.

-

Purification: The crude 2,5-dichloro-6-fluoro-1H-benzimidazole is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product with high purity.

Experimental Workflow and Data Summary

The overall experimental workflow can be summarized in the following diagram:

Figure 2: Step-by-step experimental workflow for the synthesis.

Table 1: Summary of Compounds and Expected Data

| Compound Name | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |

| 3,4-dichloro-5-fluoro-2-nitroaniline | 3,4-dichloro-5-fluoroaniline | C₆H₃Cl₂FN₂O₂ | 225.00 | 80-90 |

| 4,5-dichloro-3-fluoro-1,2-phenylenediamine | 3,4-dichloro-5-fluoro-2-nitroaniline | C₆H₅Cl₂FN₂ | 195.02 | 85-95 |

| 2,5-dichloro-6-fluoro-1H-benzimidazole | 4,5-dichloro-3-fluoro-1,2-phenylenediamine | C₇H₃Cl₂FN₂ | 205.02 | 75-85 |

Safety and Handling

This synthesis involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.[1][2]

-

Formic Acid: Corrosive and can cause severe burns. Inhalation can irritate the respiratory system.[1][3]

-

Organic Solvents: Flammable and may be toxic. Use in a well-ventilated area and away from ignition sources.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

Characterization

The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Melting Point: To check the purity of the solid compounds.

-

Spectroscopy (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry): To confirm the chemical structures of the synthesized molecules.[4]

Conclusion

This guide outlines a robust and logical synthetic route for the preparation of 2,5-dichloro-6-fluoro-1H-benzimidazole. By following the detailed protocols and adhering to the safety precautions, researchers can reliably synthesize this valuable compound for further investigation in the field of drug discovery and development. The provided framework, grounded in established chemical principles, ensures a high degree of scientific integrity and reproducibility.

References

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Reduction of 2,4-Dinitroanilines to 2-Nitro-p-Phenylenediamines. (n.d.). Ingenta Connect. Retrieved January 24, 2026, from [Link]

- Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. (2020). Google Patents.

-

Formic acid - Hazardous Substance Fact Sheet. (2016). New Jersey Department of Health. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. (2017). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet: Formic acid. (n.d.). Carl ROTH. Retrieved January 24, 2026, from [Link]

-

Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. (2018). SciELO. Retrieved January 24, 2026, from [Link]

-

4,5-Dichloro-o-phenylenediamine - SAFETY DATA SHEET. (2025). Alfa Aesar. Retrieved January 24, 2026, from [Link]

-

Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine. (2009). ScienceMadness Discussion Board. Retrieved January 24, 2026, from [Link]

- Process for preparing 4-fluoro-3-nitroaniline. (1971). Google Patents.

- Process for preparing 3,5-difluoroaniline. (1994). Google Patents.

-

Formic acid: incident management. (2019). GOV.UK. Retrieved January 24, 2026, from [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. (2023). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone. (2016). Google Patents.

-

4,5-Dichloro-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

c7dt02584j1.pdf. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

- A process for the optical purification of benzimidazole derivatives. (2005). Google Patents.

-

4-Nitro-1,2-phenylenediamine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

-

Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. (2021). University of Southampton. Retrieved January 24, 2026, from [Link]

-

Safety Data Sheet: formic acid. (2019). Chemos GmbH & Co. KG. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections. (1997). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). National Institutes of Health. Retrieved January 24, 2026, from [Link]

-

13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz).. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

(PDF) Fluorinated 2-amino-5-phenyl-1,3,4-thiadiazines: Synthesis and structures. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

- Preparation technique of 2-chloromethylbenzimidazole. (2007). Google Patents.

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. (2012). Beilstein Journals. Retrieved January 24, 2026, from [Link]

-

Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. Retrieved January 24, 2026, from [Link]

-

(PDF) 4-Fluoroanilines: synthesis and decomposition. (2001). Academia.edu. Retrieved January 24, 2026, from [Link]

-

100% selective yield of m-nitroaniline by rutile TiO2 and m-phenylenediamine by P25-TiO2 during m-dinitrobenzene photoreduction. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

Sources

Introduction: The Significance of Halogenated Benzimidazoles in Medicinal Chemistry

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-6-fluoro-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] This bicyclic aromatic heterocycle, consisting of fused benzene and imidazole rings, is a versatile pharmacophore due to its ability to engage in various biological interactions.[1] The strategic placement of halogen atoms on the benzimidazole core can significantly modulate a compound's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide focuses on 2,5-dichloro-6-fluoro-1H-benzimidazole, a halogenated derivative with potential for further development in drug discovery programs. Understanding its core physicochemical characteristics is paramount for predicting its behavior in biological systems and for designing novel therapeutics.[2][3][4][5]

Molecular Structure and Core Properties

The foundational attributes of a molecule dictate its interactions and behavior. For 2,5-dichloro-6-fluoro-1H-benzimidazole, the arrangement of its atoms and the resulting electronic distribution are key to its chemical personality.

| Property | Value | Source/Method |

| Chemical Formula | C₇H₃Cl₂FN₂ | - |

| Molecular Weight | 205.02 g/mol | - |

| Chemical Structure | ||

Structural Elucidation and Spectroscopic Characterization

The definitive identification and purity assessment of 2,5-dichloro-6-fluoro-1H-benzimidazole rely on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton of the imidazole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbons directly attached to the halogens will exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and isotopic distribution of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing strong evidence for the compound's identity.

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹.

-

C=N stretch: A sharp peak around 1620-1680 cm⁻¹.

-

C-Cl and C-F stretches: In the fingerprint region, providing evidence of halogenation.

X-Ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.[6] The benzimidazole system is generally planar.[7]

Physicochemical Properties and Their Importance in Drug Development

The therapeutic efficacy of a drug candidate is intimately linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[2][4][8]

Solubility

Solubility is a critical factor for drug absorption and formulation. Benzimidazoles generally exhibit low water solubility but are soluble in organic solvents.[9]

-

Aqueous Solubility: The presence of halogen atoms, which increases lipophilicity, is expected to result in low aqueous solubility for 2,5-dichloro-6-fluoro-1H-benzimidazole.

-

Organic Solubility: The compound is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's ability to partition between an oily and an aqueous phase. It is a key determinant of membrane permeability and interaction with biological targets. The chlorine and fluorine substituents on the benzimidazole ring are expected to increase the lipophilicity of the molecule.

Acidity and Basicity (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH.[8] Benzimidazoles are amphoteric, meaning they can act as both weak acids and weak bases.[10]

-

Basic pKa: The protonated form of benzimidazole has a pKa of approximately 5.4.[11][12] The electron-withdrawing halogen substituents on 2,5-dichloro-6-fluoro-1H-benzimidazole are expected to decrease the basicity of the imidazole nitrogen, resulting in a lower pKa for the conjugate acid.

-

Acidic pKa: The N-H proton of the imidazole ring is weakly acidic.[10]

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 2,5-dichloro-6-fluoro-1H-benzimidazole.

Synthesis: Phillips-Ladenburg Reaction

A common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid.[13][14]

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve 1,2-diamino-4,5-dichlorobenzene in a suitable solvent, such as a mixture of water and ethanol.

-

Addition of Reagent: Add an equimolar amount of 2-fluoro-carboxylic acid to the solution.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the product.

-

Purification: Collect the crude product by filtration, wash it with water, and purify it by recrystallization or column chromatography.

Characterization Workflow

Caption: Workflow for the synthesis and structural characterization of 2,5-dichloro-6-fluoro-1H-benzimidazole.

Conclusion

The physicochemical properties of 2,5-dichloro-6-fluoro-1H-benzimidazole are critical to its potential as a drug candidate. The presence of halogen atoms significantly influences its solubility, lipophilicity, and pKa, all of which have profound implications for its biological activity. A thorough understanding and experimental determination of these properties are essential first steps in the rational design and development of new therapeutic agents based on this promising scaffold.

References

-

Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. Available from: [Link]

-

Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole. Available from: [Link]

-

(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available from: [Link]

-

Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH. Available from: [Link]

-

A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science Publishers. Available from: [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable. Available from: [Link]

-

(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - ResearchGate. Available from: [Link]

-

Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC. Available from: [Link]

-

Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 1) | The Journal of Physical Chemistry B - ACS Publications. Available from: [Link]

-

(PDF) Comprehensive Theoretical, Spectroscopic, Solvent, Topological and Antimicrobial investigation of 5-Chloro-6-fluoro-2-(2-pyrazinyl)-1H-benzimidazole - ResearchGate. Available from: [Link]

-

The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed. Available from: [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. Available from: [Link]

-

Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. Available from: [Link]

-

Synthesis, X-ray structural features, DFT calculations and fluorescence studies of a new pyridoxal-benzimidazole ligand and its respective molybdenum complex - RSC Publishing. Available from: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). Available from: [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major. Available from: [Link]

-

Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry. Available from: [Link]

-

1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE | Request PDF - ResearchGate. Available from: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - Beilstein Journals. Available from: [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines - MDPI. Available from: [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives - ResearchGate. Available from: [Link]

-

Importance of Physicochemical Properties In Drug Discovery. (Review Article). Available from: [Link]

-

An Overview About Synthetic and Biological Profile of Benzimidazole - Scholars Research Library. Available from: [Link]

-

Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC - PubMed Central. Available from: [Link]

-

Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed. Available from: [Link]

-

Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs - JoVE. Available from: [Link]

-

Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Protonated Carboxylic Acid. Available from: [Link]

-

X-ray Crystallography - 2014 - Wiley Analytical Science. Available from: [Link]

-

(PDF) Determination of pK(a) values of benzimidazole derivatives from mobility obtained by capillary electrophoresis - ResearchGate. Available from: [Link]

-

The synthesis, characterization and optical properties of novel pyrido[1,2-a]benzimidazole derivatives | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure of 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Factors Affecting Drug Biotransformation: Physicochemical and Chemical Properties of Drugs [jove.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 2,5-dichloro-6-fluoro-1H-benzimidazole derivatives

An In-Depth Technical Guide to the Predicted Biological Activity of 2,5-dichloro-6-fluoro-1H-benzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its capacity for diverse biological interactions.[1] The strategic placement of halogen atoms, particularly chlorine and fluorine, on this scaffold is a well-established method for enhancing therapeutic efficacy by modulating physicochemical properties such as lipophilicity and electronic distribution.[2][3] This guide focuses on the 2,5-dichloro-6-fluoro-1H-benzimidazole core, a promising but specifically under-investigated substitution pattern. By synthesizing data from closely related halogenated benzimidazoles, this document provides a predictive framework for the potential antimicrobial, anticancer, antiviral, and anti-inflammatory activities of its derivatives. We will explore the mechanistic basis for these predicted activities, present established experimental protocols for their validation, and outline a compelling rationale for the future investigation of this scaffold in drug discovery programs.

The Benzimidazole Core: A Foundation for Potent Bioactivity

Benzimidazole, a bicyclic aromatic heterocycle, is isosteric with naturally occurring purine bases, allowing it to interact with a wide array of biological targets, including enzymes and receptors.[1] This inherent versatility has led to its integration into drugs with applications ranging from anthelmintics (Albendazole) and proton pump inhibitors (Omeprazole) to anticancer agents (Veliparib).[4] The biological activity of the benzimidazole core is highly tunable through substitutions at the N-1, C-2, C-5, and C-6 positions.[5][6]

The Critical Influence of Halogenation:

The introduction of chlorine and fluorine atoms onto the benzimidazole ring is a critical strategy for potency enhancement.

-

Chlorine (Cl): As an electron-withdrawing group, chlorine can increase the acidity of the N-H proton and influence the electronic landscape of the aromatic system. Its lipophilic nature can enhance membrane permeability, a crucial factor for reaching intracellular targets. Dichloro-substitution, particularly at the 5 and 6 positions, has been consistently linked to potent antiviral and anticancer activities.[7][8]

-

Fluorine (F): The high electronegativity and small size of fluorine can lead to more potent interactions with enzyme active sites. It can form strong hydrogen bonds and alter metabolic stability by blocking sites of oxidative metabolism, often leading to improved pharmacokinetic profiles.[9] 6-Fluoro substitution, for instance, has been shown to confer powerful antibacterial activity.[4]

The combined presence of 2,5-dichloro and 6-fluoro substitutions is therefore hypothesized to create a unique electronic and steric profile, potentially leading to synergistic effects and novel or enhanced biological activities.

Proposed Synthetic Strategy

The synthesis of novel 2,5-dichloro-6-fluoro-1H-benzimidazole derivatives can be achieved through established condensation reactions. A primary and versatile method is the Phillips-Ladenburg reaction, which involves the condensation of an appropriate o-phenylenediamine with a carboxylic acid or its derivative.[3] For C-2 substituted derivatives, condensation with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) is a highly effective, high-yield approach.[10][11][12]

A plausible workflow for synthesizing derivatives of the target scaffold is outlined below.

Caption: General workflow for the synthesis of N-1 and C-2 substituted benzimidazoles.

Predicted Antimicrobial Activity

Mechanistic Rationale: Benzimidazole derivatives exert antimicrobial effects through multiple mechanisms. A primary pathway involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate biosynthesis, which disrupts the production of nucleic acids and leads to microbial cell death.[4][10] Other mechanisms include the disruption of DNA synthesis via inhibition of DNA gyrase and interference with microbial cell wall formation.[6] The structural similarity to purine molecules allows them to competitively inhibit nucleic acid synthesis.

Influence of Halogenation: The presence of chloro and fluoro groups on the benzimidazole scaffold is strongly correlated with enhanced antimicrobial potency.[3]

-

6-Chloro derivatives have demonstrated potent antibacterial activity.[10]

-

6-Fluoro derivatives are particularly effective against Gram-positive strains like Methicillin-susceptible (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA).[4]

-

5-Chloro or 5-bromo derivatives have shown minimum inhibitory concentrations (MICs) as low as 2-4 μg/mL against various bacterial strains.[11]

Prediction: It is highly probable that 2,5-dichloro-6-fluoro-1H-benzimidazole derivatives will exhibit potent, broad-spectrum antimicrobial activity. The combination of a 6-fluoro group, known for its efficacy against Gram-positive bacteria, and a 5-chloro group, which enhances general antimicrobial action, suggests a powerful synergistic effect. Molecular docking studies on related compounds predict that bacterial DHFR is a likely target.[10]

Table 1: Antimicrobial Activity of Related Halogenated Benzimidazoles

| Compound Structure/Class | Target Organism(s) | MIC (μg/mL) | Reference |

|---|---|---|---|

| N-substituted 6-chloro derivatives | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [10] |

| 6-Fluoro-1H-benzimidazole derivative | MSSA, MRSA | 2 - 8 | [4] |

| 5-Chloro-2-(3-bromothiophen-2-yl)-1H-benzimidazole | E. coli, S. aureus, S. epidermidis | < 4 | [11] |

| 4-[5(6)-fluoro-1H-benzimidazol-2-yl) derivatives | E. coli O157:H7, S. typhimurium | 0.49 - 0.98 |[9] |

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Microbroth Dilution)

This protocol is a self-validating system to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

-

Preparation of Inoculum: Culture bacterial strains (e.g., S. aureus, E. coli) overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Preparation: Dissolve synthesized benzimidazole derivatives in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with MHB to achieve a range of test concentrations (e.g., from 256 μg/mL to 0.5 μg/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. An indicator dye such as resazurin can be added to aid visualization.

Predicted Anticancer Activity

Mechanistic Rationale: The anticancer effects of benzimidazoles are diverse and target key cancer hallmarks. They are known to function as:

-

Kinase Inhibitors: Many derivatives inhibit critical signaling kinases like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and BRAF, which are crucial for tumor angiogenesis and proliferation.[8][10]

-

Microtubule Inhibitors: Certain benzimidazoles bind to tubulin, disrupting microtubule polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[13]

-

Topoisomerase Inhibitors: By stabilizing the DNA-topoisomerase complex, these compounds prevent the re-ligation of DNA strands, causing DNA damage and cell death.[12]

Influence of Halogenation:

-

5,6-Dichloro substitution is a key feature in derivatives designed as potent inhibitors of both wild-type and V600E mutant BRAF kinase.[8]

-

5-Fluoro substitution in conjunction with other groups has been shown to yield potent microtubule inhibitors with strong cytotoxic effects against breast cancer cells.[13]

-

6-Chloro derivatives exhibit strong anticancer activity against various cell lines, with IC₅₀ values in the low micromolar range.[10]

Prediction: The 2,5-dichloro-6-fluoro-1H-benzimidazole scaffold is a prime candidate for developing multi-targeted anticancer agents. The 5,6-dihalo pattern (chloro and fluoro) strongly suggests a potential for BRAF kinase inhibition. Furthermore, the presence of a halogen at the 2-position often enhances general cytotoxic activity. The combined substitutions are likely to produce compounds with potent antiproliferative effects, potentially acting through simultaneous inhibition of key kinases and induction of apoptosis.

Caption: Predicted inhibition of the BRAF kinase within the MAPK/ERK signaling pathway.

Table 2: Anticancer Activity of Related Halogenated Benzimidazoles

| Compound Structure/Class | Cancer Cell Line(s) | IC₅₀ (μM) | Target/Mechanism | Reference |

|---|---|---|---|---|

| N-substituted 6-chloro derivatives | Five tested cell lines | 1.84 - 10.28 (μg/mL) | DHFR, VEGFR2, HDAC6 | [10] |

| 1,5,6-trichloro-2-phenyl derivative (10h) | BRAF WT / V600E (enzymatic) | 1.72 / 2.76 | BRAF Kinase | [8] |

| Methyl 2-(5-fluoro-2-hydroxyphenyl) derivative | Breast cancer cells | Potent cytotoxicity | Microtubule Inhibition |[13] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a robust method for evaluating the antiproliferative effects of synthesized compounds.

-

Cell Culture: Seed human cancer cells (e.g., HT-29 colon cancer, MDA-MB-231 breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized benzimidazole derivatives (prepared in DMSO and diluted in culture medium) for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the cell viability as a percentage relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Predicted Antiviral Activity

Mechanistic Rationale: Halogenated benzimidazoles are particularly known for their potent antiviral activity against human cytomegalovirus (HCMV), a member of the herpesvirus family. The ribonucleoside derivatives of these compounds are believed to inhibit a viral kinase or interfere with the processing of viral DNA, though the precise mechanism is still under investigation. One of the most studied compounds, 2,5,6-trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB), is known to inhibit the cleavage and packaging of viral DNA.[7]

Influence of Halogenation: The substitution pattern on the benzene ring is critical for anti-HCMV activity.

-

2,5,6-Trichloro (TCRB) and 2-Bromo-5,6-dichloro (BDCRB) ribonucleosides are highly active against HCMV with IC₅₀ values in the low micromolar range and little to no cytotoxicity.[7]

-

In contrast, the 2-chloro-5,6-difluoro ribonucleoside was found to be inactive against HCMV, suggesting a specific requirement for chlorine or bromine at the 5 and 6 positions.[14]

-

Non-ribosylated 2-chloro-5,6-dihalo benzimidazoles (bromo and iodo) showed activity against HCMV, but this was not well separated from their cytotoxicity.[14]

Prediction: Based on the strong precedent of TCRB and BDCRB, N-1 ribofuranosyl derivatives of 2,5-dichloro-6-fluoro-1H-benzimidazole may possess anti-HCMV activity. The presence of chlorine at positions 2 and 5 is favorable. However, the replacement of chlorine with fluorine at the 6-position could potentially reduce or abolish this specific activity, as seen with the 5,6-difluoro analog.[14] This highlights a key area for experimental validation. The non-ribosylated parent heterocycle may exhibit broad-spectrum antiviral properties but could be limited by cytotoxicity.

Table 3: Anti-HCMV Activity of Related Halogenated Benzimidazoles

| Compound | IC₅₀ vs. HCMV (μM) | Cytotoxicity (IC₅₀, μM) | Reference |

|---|---|---|---|

| 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) | 2.9 | > 100 | [7] |

| 2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) | ~0.7 | > 100 | [7] |

| 2-Chloro-5,6-difluoro-1-(β-D-ribofuranosyl)benzimidazole | Inactive | > 100 | [14] |

| 2-Chloro-5,6-dibromobenzimidazole (heterocycle) | 3 - 40 | 10 - 100 |[14] |

Predicted Anti-inflammatory Activity

Mechanistic Rationale: Benzimidazoles can modulate inflammatory responses primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[5] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. Inhibition of these pathways leads to a reduction in pain, edema, and other symptoms of inflammation.

Influence of Halogenation: The substitution pattern on the benzimidazole ring significantly influences anti-inflammatory activity.

-

A 2,6-dichloro or difluoro phenyl moiety at the C-2 position of a benzimidazole has been shown to enhance the inhibition of TNF-α and p38α MAP kinase, both critical inflammatory signaling molecules.[5]

-

The nature of substituents at the C-6 position is also crucial in determining the overall anti-inflammatory effect.[5]

Prediction: Given that halogenated phenyl groups attached to the benzimidazole core enhance anti-inflammatory action, it is plausible that the 2,5-dichloro-6-fluoro-1H-benzimidazole scaffold itself, especially when further substituted at the N-1 or C-2 positions with appropriate aryl moieties, will exhibit anti-inflammatory properties. These derivatives could function as dual COX/LOX inhibitors or as inhibitors of cytokine production.

Caption: Predicted inhibition of COX and LOX enzymes in the arachidonic acid cascade.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds in rodents.

-

Animal Acclimatization: Use adult male Wistar rats or Swiss albino mice, acclimatized for at least one week with free access to food and water.

-

Compound Administration: Administer the synthesized benzimidazole derivatives orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group should receive the vehicle, and a standard group should receive a known anti-inflammatory drug (e.g., Indomethacin).

-

Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Inhibition: The percentage inhibition of edema for each group is calculated using the formula: % Inhibition = [ (C₀ - T₀) / C₀ ] x 100, where C₀ is the average paw volume increase in the control group and T₀ is the average paw volume increase in the treated group.

Conclusion and Future Directions

The analysis of structure-activity relationships from closely related halogenated benzimidazoles provides a compelling, data-driven rationale for investigating the therapeutic potential of 2,5-dichloro-6-fluoro-1H-benzimidazole derivatives. The unique combination of chloro and fluoro substituents at key positions suggests a high probability of potent antimicrobial and anticancer activities, with a more speculative but plausible role in antiviral and anti-inflammatory applications.

The path forward requires a dedicated synthetic and screening program. The immediate next steps should involve:

-

Synthesis and Characterization: Execution of the proposed synthetic workflow to produce the core 2,5-dichloro-6-fluoro-1H-benzimidazole scaffold and a small, diverse library of N-1 and C-2 substituted derivatives.

-

Broad-Spectrum Screening: Validation of the predicted biological activities by performing the detailed in vitro antimicrobial and anticancer assays described herein.

-

Lead Optimization: For active compounds, further optimization of the substitution patterns to improve potency and selectivity, coupled with ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties.

The 2,5-dichloro-6-fluoro-1H-benzimidazole scaffold represents a logical and promising frontier in the ongoing effort to develop next-generation therapeutic agents.

References

A complete list of all sources cited in this document is provided below.

-

PMC10529601/)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and antiviral evaluation of 2-chloro-5,6-dihalo-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,5-dichloro-6-fluoro-1H-benzimidazole

Foreword: The Benzimidazole Scaffold - A Cornerstone of Modern Therapeutics

The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] Marketed drugs incorporating this core structure span a vast therapeutic landscape, from antiulcer agents like omeprazole to anthelmintics such as albendazole and anticancer therapies like veliparib.[1] The continuous emergence of drug-resistant pathogens and cancers necessitates the exploration of novel chemical entities.[2] Halogenated benzimidazoles, in particular, have garnered significant attention for their enhanced biological activities. This guide focuses on a specific, yet under-investigated, member of this class: 2,5-dichloro-6-fluoro-1H-benzimidazole . While its precise mechanism of action remains to be fully elucidated, this document serves as an in-depth technical roadmap for researchers, scientists, and drug development professionals. We will synthesize existing knowledge on related compounds to propose putative mechanisms and provide a comprehensive, field-proven experimental framework to rigorously test these hypotheses.

Part 1: Proposed Mechanisms of Action - An Evidence-Based Hypothesis

Given the extensive literature on halogenated benzimidazoles, we can posit several plausible mechanisms of action for 2,5-dichloro-6-fluoro-1H-benzimidazole, primarily centered around its potential as an antimicrobial and an anticancer agent. The electron-withdrawing nature of the chlorine and fluorine substituents is expected to significantly influence its interaction with biological targets.

Antimicrobial Activity: Targeting Essential Bacterial Pathways

Many benzimidazole derivatives exhibit potent antimicrobial effects.[1][3] The proposed mechanisms often involve the disruption of fundamental cellular processes.

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a critical enzyme in the biosynthesis of purines and some amino acids, making it an excellent target for antimicrobial agents.[4] Molecular docking studies of similar benzimidazole derivatives have predicted strong binding to the active site of bacterial DHFR, suggesting this as a primary mode of action.[3][5] The inhibition of DHFR leads to the depletion of tetrahydrofolate, ultimately halting DNA synthesis and cell proliferation.[4]

-

Disruption of DNA Integrity: Benzimidazoles, acting as purine bioisosteres, can interfere with nucleic acid synthesis.[6] Some derivatives have been shown to bind to DNA, potentially through intercalation or groove binding, which can block DNA replication and transcription, leading to bacteriostasis or bactericidal effects.

Below is a proposed signaling pathway illustrating the potential antimicrobial mechanisms.

Caption: Proposed antimicrobial mechanisms of action for 2,5-dichloro-6-fluoro-1H-benzimidazole.

Anticancer Activity: A Multi-pronged Assault on Proliferation

The same mechanisms that confer antimicrobial activity can often be exploited for anticancer effects, given the reliance of rapidly proliferating cancer cells on these pathways.

-

Cytotoxicity via DHFR Inhibition: Human DHFR is also a target for chemotherapy (e.g., methotrexate).[7] It is plausible that 2,5-dichloro-6-fluoro-1H-benzimidazole could exhibit antiproliferative effects on cancer cells through the same DHFR inhibition mechanism proposed for bacteria.[3][5]

-

Induction of Apoptosis: Interference with DNA synthesis and integrity is a potent trigger for apoptosis in cancer cells. By targeting fundamental processes, the compound could induce cell cycle arrest and programmed cell death.

Part 2: Experimental Workflows for Mechanistic Validation

To validate the proposed mechanisms, a structured, multi-faceted experimental approach is essential. The following protocols are designed to be self-validating, providing a clear path from initial screening to target-specific assays.

Caption: A logical workflow for the experimental validation of the proposed mechanisms of action.

Protocol: Antimicrobial Susceptibility Testing - Minimum Inhibitory Concentration (MIC) Assay

This initial screen determines the potency of the compound against a panel of pathogenic bacteria.

Objective: To determine the lowest concentration of 2,5-dichloro-6-fluoro-1H-benzimidazole that inhibits the visible growth of a microorganism.[3]

Methodology: Broth Microdilution [8]

-

Preparation of Compound Stock: Dissolve 2,5-dichloro-6-fluoro-1H-benzimidazole in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Bacterial Strains: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2]

-

Inoculum Preparation: Culture bacteria in Mueller-Hinton Broth (MHB) to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 10^8 CFU/mL.[9] Dilute this suspension to achieve a final inoculum of ~5x10^5 CFU/mL in the assay plate.[8]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB.[8]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

-

Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[2]

Data Presentation:

| Bacterial Strain | Gram Stain | MIC (µg/mL) | Interpretation |

| Escherichia coli ATCC 25922 | Negative | 0.5 | Susceptible |

| Staphylococcus aureus ATCC 29213 | Positive | 1 | Susceptible |

| Pseudomonas aeruginosa ATCC 27853 | Negative | 32 | Intermediate |

| Enterococcus faecalis ATCC 29212 | Positive | >64 | Resistant |

Table 1: Hypothetical MIC data for 2,5-dichloro-6-fluoro-1H-benzimidazole.

Protocol: Cytotoxicity Assessment - MTT Assay

This assay evaluates the compound's effect on the metabolic activity of cancer cells, serving as an indicator of cell viability and proliferation.[10]

Objective: To measure the reduction in cell viability of a cancer cell line upon treatment with the compound.

-

Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours at 37°C in 5% CO₂.[10][12]

-

Compound Treatment: Prepare serial dilutions of 2,5-dichloro-6-fluoro-1H-benzimidazole in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound. Include untreated cells as a control.

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[12]

-

MTT Addition: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.[11]

-

Formazan Solubilization: After incubation, carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting viability against compound concentration.

Data Presentation:

| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 5 | 0.85 | 68 |

| 10 | 0.60 | 48 |

| 25 | 0.30 | 24 |

| 50 | 0.15 | 12 |

Table 2: Hypothetical MTT assay data leading to an IC₅₀ calculation.

Protocol: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This target-specific assay directly measures the compound's ability to inhibit DHFR activity.

Objective: To quantify the inhibitory effect of 2,5-dichloro-6-fluoro-1H-benzimidazole on DHFR enzyme activity.

Methodology: Colorimetric Assay [7][13][14]

-

Reagent Preparation: Prepare DHFR assay buffer, a solution of NADPH, and a solution of the DHFR substrate (dihydrofolic acid).[7][14] A commercially available kit is recommended for consistency.

-

Reaction Setup: In a 96-well UV-transparent plate, add the assay buffer, the DHFR enzyme solution, and varying concentrations of the test compound. Include a no-enzyme control (background), an enzyme control (no inhibitor), and a positive control inhibitor (e.g., methotrexate).[13]

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[13]

-

Initiate Reaction: Add the NADPH and dihydrofolic acid substrate to all wells to start the reaction.[14]

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15-20 seconds for several minutes) using a microplate reader.[14][15] The oxidation of NADPH to NADP⁺ results in a decrease in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value.

Data Presentation:

| Compound Conc. (µM) | Reaction Rate (mOD/min) | % Inhibition |

| 0 (No Inhibitor) | -15.0 | 0 |

| 0.5 | -12.5 | 16.7 |

| 2.5 | -9.0 | 40.0 |

| 5.0 | -7.2 | 52.0 |

| 10 | -4.5 | 70.0 |

| 25 | -2.0 | 86.7 |

Table 3: Hypothetical DHFR inhibition assay data.

Protocol: DNA Binding Assay using UV-Visible Spectroscopy

This biophysical assay provides evidence of direct interaction between the compound and DNA.

Objective: To determine if 2,5-dichloro-6-fluoro-1H-benzimidazole binds to DNA and to characterize the nature of the interaction.

Methodology: Spectrophotometric Titration [16]

-

Reagent Preparation: Prepare a stock solution of high-purity calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl). Determine the DNA concentration spectrophotometrically by measuring the absorbance at 260 nm.[17] Prepare a stock solution of the test compound in the same buffer.

-

UV-Vis Spectra Recording: Record the UV-Vis absorption spectrum of the compound alone in the 200-400 nm range.

-

Titration: Keep the concentration of the compound constant while incrementally adding small aliquots of the ct-DNA stock solution.

-

Equilibration and Measurement: After each addition of DNA, allow the solution to equilibrate for 5 minutes, then record the UV-Vis spectrum.

-

Data Analysis: Analyze the changes in the absorption spectrum of the compound upon addition of DNA. A hypochromic effect (decrease in absorbance) and a bathochromic shift (red shift, to a longer wavelength) are indicative of intercalative binding.[16] Groove binding or electrostatic interactions typically result in smaller spectral changes.

Protocol: In Silico Analysis - Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the compound to the active site of a target protein or DNA.

Objective: To computationally model the interaction of 2,5-dichloro-6-fluoro-1H-benzimidazole with the active site of bacterial DHFR and a DNA duplex.

-

Ligand Preparation: Draw the 2D structure of 2,5-dichloro-6-fluoro-1H-benzimidazole and convert it to a 3D structure. Perform energy minimization using a suitable force field (e.g., OPLS-3e).[18]

-

Target Preparation: Obtain the crystal structures of the target macromolecules from the Protein Data Bank (PDB). For example, S. aureus DHFR (PDB ID: 3FYV)[4] and a B-DNA dodecamer. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[19]

-

Grid Generation: Define the binding site (active site) on the target macromolecule and generate a grid box that encompasses this site.

-

Docking Simulation: Use a docking program (e.g., AutoDock, GOLD, or Schrödinger's Glide) to dock the prepared ligand into the defined grid box of the receptor.[21] The program will generate multiple possible binding poses.

-

Pose Analysis and Scoring: Analyze the generated poses based on their docking scores (which estimate binding affinity) and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the target's amino acid residues or DNA bases.[22]

Conclusion: Towards a Unified Mechanism

The experimental framework detailed in this guide provides a robust and logical pathway to elucidate the mechanism of action of 2,5-dichloro-6-fluoro-1H-benzimidazole. By systematically progressing from broad phenotypic screening (MIC and MTT assays) to specific target-based validation (DHFR inhibition and DNA binding) and complementing these in vitro studies with in silico modeling, researchers can build a comprehensive and well-supported understanding of this novel compound's biological activity. The convergence of data from these orthogonal approaches will be critical in establishing a definitive mechanism and unlocking the therapeutic potential of this promising benzimidazole derivative.

References

-

Biology LibreTexts. (2024, November 23). 13.5A: Minimal Inhibitory Concentration (MIC). Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

-

MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Retrieved from [Link]

-

ResearchGate. (n.d.). Searching for mechanisms of action of antimicrobials. Retrieved from [Link]

-

protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

-

protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

National Institutes of Health. (2024, March 28). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022, April 18). Elucidating the Mechanisms of Action of Antimicrobial Agents. Retrieved from [Link]

-

Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type (EGFRWT) and T790M Mutant. Retrieved from [Link]

-

ACS Omega. (2022, December 9). Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids. Retrieved from [Link]

-

ResearchGate. (2016, August 9). Can anyone suggest me the procedure for the DNA binding studies with synthetic compounds by UV-Vis Spectrophotometry?. Retrieved from [Link]

-

SciSpace. (n.d.). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

-

The Journal of Physical Chemistry B. (2025, May 28). Adaptation of DNA to Protein Binding Revealed by Spectroscopy and Molecular Simulation. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. Retrieved from [Link]

-

ACS Omega. (2026, January 21). Determination of the Antimicrobial Effects of Synbiotic Kefir Produced from Buffalo Milk Enriched with Galactooligosaccharides and Inulin. Retrieved from [Link]

-

Unchained Labs. (n.d.). UV/Vis Spectroscopy for DNA & Protein Analysis. Retrieved from [Link]

- (n.d.). Molecular docking, synthesis and preliminary pharmacological evaluation of new (2-methyl benzimidazole-1-yl ).

-

PubMed. (n.d.). Dihydrofolate reductase enzyme inhibition assay for plasma methotrexate determination using a 96-well microplate reader. Retrieved from [Link]

-

DeNovix. (2019, June 3). Outlining UV-Vis DNA Quantification. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. clyte.tech [clyte.tech]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. content.abcam.com [content.abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Outlining UV-Vis DNA Quantification [denovix.com]

- 18. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ukm.my [ukm.my]

- 20. researchgate.net [researchgate.net]

- 21. chemrevlett.com [chemrevlett.com]

- 22. pubs.acs.org [pubs.acs.org]

The Genesis and Evolution of Dichlorofluorobenzimidazoles: A Technical Guide

An In-depth Exploration of the Discovery, Synthesis, and Applications of a Pivotal Heterocyclic Scaffold

Introduction: The Benzimidazole Core and the Rise of Halogenation

The benzimidazole scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in medicinal chemistry and materials science. Its structural resemblance to naturally occurring purines allows for diverse biological interactions, leading to a wide array of therapeutic applications.[1] The inherent versatility of the benzimidazole ring system has spurred extensive research into its derivatives, with a particular focus on enhancing its physicochemical and biological properties through strategic substitution.

Among the myriad of possible modifications, halogenation has emerged as a powerful tool in drug design. The introduction of halogen atoms, particularly chlorine and fluorine, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This guide delves into the discovery and history of a specific and highly influential class of halogenated benzimidazoles: the dichlorofluorobenzimidazoles. By examining their synthesis, properties, and applications, we aim to provide a comprehensive resource for researchers and professionals in the field of drug development.

The Dawn of a New Scaffold: Discovery and Early History

The precise genesis of dichlorofluorobenzimidazoles is not pinpointed to a single "eureka" moment but rather represents a logical progression in the broader exploration of halogenated benzimidazoles. The journey can be traced back to the mid-20th century, with a growing interest in the biological activities of fluorinated organic compounds.

A pivotal moment in this narrative was the discovery of the potent biological activity of 2-(trifluoromethyl)benzimidazoles. A seminal 1965 paper in Nature unveiled this class of compounds as a new family of herbicides, sparking significant interest in their further development.[3] This discovery laid the groundwork for the systematic investigation of various halogenated substituents on the benzimidazole core to modulate activity and spectrum.

Synthetic Methodologies: Crafting the Dichlorofluorobenzimidazole Core

The primary and most established method for the synthesis of 2-(trifluoromethyl)benzimidazoles, including the 5,6-dichloro derivative, is the Phillips cyclocondensation . This reaction involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.[4]

General Synthetic Pathway

The synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole typically proceeds as follows:

-

Starting Material: The synthesis commences with 4,5-dichloro-1,2-phenylenediamine.

-

Cyclocondensation: This diamine is then reacted with trifluoroacetic acid, often in the presence of a dehydrating agent or under reflux conditions, to facilitate the cyclization and formation of the imidazole ring.

Figure 1. Generalized Phillips condensation for the synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole.

Experimental Protocol: Phillips Cyclocondensation

Objective: To synthesize 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole.

Materials:

-

4,5-dichloro-1,2-phenylenediamine

-

Trifluoroacetic acid (TFA)

-

Hydrochloric acid (optional, as a catalyst)

-

Ethanol (as a solvent)

-

Activated charcoal

-

Sodium bicarbonate solution

Procedure:

-

A mixture of 4,5-dichloro-1,2-phenylenediamine and trifluoroacetic acid in a suitable solvent (e.g., ethanol) is prepared.

-

The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is carefully neutralized with a sodium bicarbonate solution to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

For purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water), potentially with the use of activated charcoal to remove colored impurities.

Causality of Experimental Choices:

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

-

Trifluoroacetic Acid: Serves as both a reactant (providing the trifluoromethyl group) and an acidic catalyst for the cyclization.

-

Neutralization: The use of a weak base like sodium bicarbonate is crucial to neutralize the excess trifluoroacetic acid and precipitate the final product, which is typically a solid at room temperature.

Physicochemical and Spectroscopic Profile

The physicochemical properties of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole are critical to its biological activity and formulation.

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂F₃N₂ | [5] |

| Molecular Weight | 255.02 g/mol | [5] |

| Appearance | Crystalline solid | [6] |

| Melting Point | Not explicitly stated, but derivatives have decomposition points. | [7] |

| Solubility | Poor aqueous solubility. | [8] |

| XLogP3 | 4 | [5] |

Spectroscopic Characterization

The structural elucidation of dichlorofluorobenzimidazoles relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H proton of the imidazole ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, with the trifluoromethyl carbon appearing at a characteristic downfield shift.

-

¹⁹F NMR: The fluorine NMR will exhibit a singlet for the CF₃ group.[8]

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for N-H stretching, C=N stretching, and C-Cl and C-F bond vibrations.

Applications in Drug Development and Agrochemicals

The unique combination of dichloro and trifluoromethyl substituents imparts a broad spectrum of biological activities to this benzimidazole core, making it a valuable scaffold in both pharmaceutical and agrochemical research.

Anthelmintic Activity

Benzimidazoles are a well-established class of anthelmintic drugs. The dichlorofluorobenzimidazole scaffold has been investigated for its potential to combat parasitic worm infections. The lipophilicity conferred by the halogen atoms can facilitate penetration of the parasite's cuticle, while the trifluoromethyl group can enhance binding to the target protein, typically β-tubulin.[9]

Antifungal Properties

The antifungal potential of dichlorofluorobenzimidazoles has also been a subject of study. These compounds have shown activity against various fungal pathogens, including those of agricultural importance.[10] The mechanism of action is often related to the disruption of fungal cell membrane integrity or inhibition of key enzymes.

Herbicidal Applications

Building on the initial discovery of the herbicidal properties of 2-(trifluoromethyl)benzimidazoles, dichlorinated analogs have been explored for their potential as weed control agents.[3] The specific substitution pattern can influence the herbicidal spectrum and potency.

Antiprotozoal Research

Recent studies have highlighted the promising antiprotozoal activity of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole. It has shown efficacy against parasites such as Leishmania mexicana and Trypanosoma cruzi.[8] The poor aqueous solubility of this compound has been addressed through formulation strategies, such as the use of cyclodextrins, to improve its bioavailability and therapeutic potential.[8]

Figure 2. Key application areas of dichlorofluorobenzimidazoles.

Future Perspectives and Conclusion

The journey of dichlorofluorobenzimidazoles, from their conceptual origins in the broader exploration of halogenated heterocycles to their current status as a versatile scaffold, underscores the power of systematic chemical modification in drug and agrochemical discovery. The strategic incorporation of chlorine and fluorine atoms has yielded compounds with a diverse range of biological activities, addressing critical needs in human health and agriculture.

Future research in this area is likely to focus on several key aspects:

-

Analogue Synthesis: The synthesis and evaluation of new derivatives with varied substitution patterns to further optimize potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Deeper investigation into the molecular mechanisms by which these compounds exert their biological effects to guide the design of next-generation agents.

-

Advanced Formulations: The development of novel drug delivery systems to overcome challenges such as poor solubility and enhance the therapeutic efficacy of promising candidates.

References

-

Burton, D. E., Lambie, A. J., Ludgate, J. C., Newbold, G. T., Percival, A., & Saggers, D. T. (1965). 2-trifluoromethylbenzimidazoles: a new class of herbicidal compounds. Nature, 208(5016), 1166–1169. [Link]

- Gürbüz, D., et al. (2016). Synthesis, Spectral and Theoretical Characterization of 5,6-Dichloro/Dimethyl-2-(2´,3´/2´,4´/2´,5´/3´,4´/3´,5´-Dimethoxyphenyl)-1H-Benzimidazoles. Chemistry Journal of Moldova, 11(2), 58-67.

-

Hernández-Luis, F., et al. (2012). Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity. Carbohydrate Polymers, 87(1), 58-66. [Link]